molecular formula C14H9F3N4OS B11497881 4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile

4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11497881
M. Wt: 338.31 g/mol
InChI Key: CDTRPYLMBNUZOW-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with a suitable pyrrole derivative under controlled conditions. The reaction typically requires the use of a strong base and a polar aprotic solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to specific sites on proteins, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyrrole-based molecules. Compared to these compounds, 4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of both the benzothiazole and trifluoromethyl groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C14H9F3N4OS

Molecular Weight

338.31 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylamino)-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C14H9F3N4OS/c1-7-8(6-18)13(11(22)19-7,14(15,16)17)21-12-20-9-4-2-3-5-10(9)23-12/h2-5H,1H3,(H,19,22)(H,20,21)

InChI Key

CDTRPYLMBNUZOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=O)N1)(C(F)(F)F)NC2=NC3=CC=CC=C3S2)C#N

Origin of Product

United States

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